molecular formula C30H48O3 B12432037 2-[(4S,8S,9S,13R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid

2-[(4S,8S,9S,13R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid

Cat. No.: B12432037
M. Wt: 456.7 g/mol
InChI Key: WODHWLGTVYKRQF-SOEADCNZSA-N
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Description

2-[(4S,8S,9S,13R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid is a complex organic compound with a unique structure. It is characterized by a cyclopenta[a]phenanthrene core, which is a fused ring system, and various functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of functional groups: Functional groups such as the acetic acid moiety and the isopropyl group are introduced through various organic reactions, including alkylation and acylation.

    Purification: The final product is purified using techniques such as chromatography to ensure the desired compound is obtained in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into different forms, such as converting ketones to alcohols.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to its biological activity and interactions with biomolecules.

    Industry: The compound can be used in the production of various materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The pathways involved in its mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyl-hexadecahydro-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-hept-5-enoic acid
  • (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,7-dihydroxyheptan-2-yl]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

Uniqueness

The uniqueness of 2-[(4S,8S,9S,13R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid lies in its specific functional groups and the arrangement of its cyclopenta[a]phenanthrene core. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

2-[(4S,8S,9S,13R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid

InChI

InChI=1S/C30H48O3/c1-19(2)20-9-12-24-27(20,5)15-16-29(7)22-10-11-23(26(3,4)18-31)28(6,17-25(32)33)21(22)13-14-30(24,29)8/h18-20,23-24H,9-17H2,1-8H3,(H,32,33)/t20?,23?,24?,27-,28-,29-,30+/m1/s1

InChI Key

WODHWLGTVYKRQF-SOEADCNZSA-N

Isomeric SMILES

CC(C)C1CCC2[C@@]1(CC[C@]3([C@]2(CCC4=C3CCC([C@]4(C)CC(=O)O)C(C)(C)C=O)C)C)C

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CCC4=C3CCC(C4(C)CC(=O)O)C(C)(C)C=O)C)C)C

Origin of Product

United States

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